A Technical Guide to the Physicochemical Properties of trans-4-Aminotetrahydrofuran-3-ol
A Technical Guide to the Physicochemical Properties of trans-4-Aminotetrahydrofuran-3-ol
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the selection of molecular scaffolds is a critical determinant of a drug discovery program's success. trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic building block of increasing interest, recognized for its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral and antibacterial agents[1]. Its rigid, three-dimensional structure and strategically placed functional groups—a primary amine and a secondary alcohol—make it an attractive component for constructing complex molecules with precise pharmacological profiles.
The ultimate efficacy and safety of any drug candidate are intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, dictating its journey through biological systems[2][3][4]. For researchers and drug development professionals, a deep, quantitative understanding of a building block's properties is not merely academic; it is a predictive tool essential for rational drug design, minimizing late-stage attrition and accelerating the path to clinical viability[5].
This technical guide provides an in-depth analysis of the core physicochemical properties of trans-4-Aminotetrahydrofuran-3-ol. Moving beyond a simple data sheet, this document elucidates the practical implications of each property, offers field-proven experimental protocols for their validation, and contextualizes their significance within the broader framework of pharmaceutical development.
Section 1: Molecular Profile and Structural Attributes
The foundation of a molecule's behavior lies in its structure. trans-4-Aminotetrahydrofuran-3-ol is characterized by a five-membered tetrahydrofuran ring, which imparts conformational rigidity. The trans configuration of the amino and hydroxyl groups at positions 4 and 3, respectively, defines its specific three-dimensional geometry, which is crucial for its interaction with biological targets.
| Identifier | Value | Source |
| IUPAC Name | (3R,4S)-4-aminooxolan-3-ol | PubChem[6] |
| Synonyms | trans-4-Amino-tetrahydro-furan-3-ol | Multiple Vendors[1][6] |
| CAS Number | 330975-13-8 | Biosynth, Lab-Chemicals.com[7] |
| Molecular Formula | C₄H₉NO₂ | PubChem[6][8], MySkinRecipes[1] |
| Molecular Weight | 103.12 g/mol | PubChem[6][8], Lab-Chemicals.com[7] |
| Canonical SMILES | C1O">C@@HN | PubChem[6] |
Figure 1. 2D Chemical Structure of trans-4-Aminotetrahydrofuran-3-ol.
Section 2: Core Physicochemical Properties and Their Implications
The interplay of a molecule's functional groups and overall structure gives rise to its unique physicochemical profile. The properties detailed below are critical predictors of its behavior in both chemical and biological systems.
| Property | Value | Source |
| Melting Point | 119-123 °C | MySkinRecipes[1] |
| Boiling Point | Not Reported | Lab-Chemicals.com[7] |
| XLogP3 (Calculated) | -1.6 | PubChem[6][8] |
| pKa (Amine) | 7.14 | Biosynth |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | PubChem[6][8] |
| Hydrogen Bond Donors | 2 | ChemScene[9] |
| Hydrogen Bond Acceptors | 3 | ChemScene[9] |
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, often quantified as LogP, is a measure of a compound's relative solubility in a lipid (n-octanol) versus an aqueous phase. It is a cornerstone property that influences solubility, permeability across biological membranes, and plasma protein binding[3][10].
The calculated LogP value for trans-4-Aminotetrahydrofuran-3-ol is -1.6 [6][8]. This strongly negative value indicates that the molecule is hydrophilic , meaning it has a pronounced preference for aqueous environments over lipid-like ones.
-
Expert Insight: For drug development, this high hydrophilicity suggests excellent aqueous solubility, which is advantageous for formulation and achieving sufficient concentrations for in vitro assays. However, it may also present a challenge for passive diffusion across the lipid bilayers of cell membranes, a critical step for oral absorption and reaching intracellular targets. Therefore, when incorporating this scaffold, medicinal chemists must strategically balance its hydrophilicity with the lipophilicity of other parts of the final molecule.
Ionization State: The Acid Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH. This is paramount, as the ionization state affects solubility, receptor binding, and membrane transport[11].
trans-4-Aminotetrahydrofuran-3-ol possesses a primary amine, which is basic. The reported pKa for this group is 7.14 .
-
Expert Insight: At physiological pH (approximately 7.4), the amine group will exist in a state of equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺). Since the pH is slightly above the pKa, a substantial portion of the molecules will be charged. This charge significantly enhances aqueous solubility but can hinder passive membrane permeability, as charged species do not readily cross lipid membranes. This property is a critical consideration for designing molecules intended for oral delivery or CNS penetration.
Hydrogen Bonding and Polarity (TPSA)
The Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration[12].
With a TPSA of 55.5 Ų , this molecule has a moderate degree of polarity[6][8].
-
Expert Insight: A TPSA below 90 Ų is often associated with good cell permeability. The value for this scaffold is well within this range, suggesting that despite its hydrophilicity, it has the potential to be part of molecules that can effectively cross biological membranes. The two hydrogen bond donors and three acceptors further contribute to its ability to interact with water and biological targets[9].
Section 3: A Framework for Physicochemical Assessment in Drug Discovery
The systematic evaluation of physicochemical properties is a foundational activity in early drug discovery. It allows for the early identification and optimization of candidates with a higher probability of success. The following workflow illustrates how these properties are integrated into decision-making.
Caption: Workflow for integrating physicochemical property assessment in drug discovery.
A crucial early screen in this process is the evaluation against established "drug-likeness" guidelines, such as Lipinski's Rule of Five, which identifies compounds with a higher likelihood of oral bioavailability[10]. trans-4-Aminotetrahydrofuran-3-ol itself adheres to these rules (MW = 103.12, LogP = -1.6, H-bond donors = 2, H-bond acceptors = 3), making it an excellent fragment for building larger, orally available drug candidates.
Section 4: Validated Experimental Protocols
While computational models provide valuable estimates, experimental determination of key properties is the gold standard for accuracy. The following protocols are designed to be self-validating and reflect standard industry practice.
Protocol: pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the pKa.
Caption: Workflow for pKa determination via potentiometric titration.
-
Causality and Trustworthiness:
-
Why degassed water? To prevent dissolved CO₂, which is acidic, from interfering with the titration of a basic compound.
-
Why calibrate the pH meter? This is a critical self-validation step. It ensures the accuracy of the primary measurement (pH), upon which the entire calculation depends. Using three buffer points ensures linearity across the measurement range.
-
Why use the first derivative? It provides a much more precise and objective determination of the equivalence point compared to visual inspection of the titration curve, thereby enhancing the trustworthiness of the result.
-
Protocol: Kinetic Aqueous Solubility Measurement
This high-throughput method determines solubility by precipitating a compound from a DMSO stock solution into an aqueous buffer and measuring the concentration of the remaining soluble material.
-
Step 1: Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Step 2: Standard Curve Generation: Create a series of dilutions of the DMSO stock in a 50:50 mixture of acetonitrile and water. These standards will be used to create a calibration curve.
-
Step 3: Solubility Assay: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This induces precipitation of the compound beyond its solubility limit.
-
Step 4: Equilibration and Separation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium. Centrifuge the plate to pellet the precipitated solid.
-
Step 5: Quantification: Carefully transfer the supernatant to a new plate and dilute with an equal volume of acetonitrile. Quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing the response to the standard curve generated in Step 2.
-
Causality and Trustworthiness:
-
Why a DMSO stock? DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.
-
Why a standard curve? This is a fundamental self-validating practice. It ensures that the analytical instrument's response is directly and accurately correlated with concentration, making the final measurement reliable.
-
Why equilibrate for 2 hours? This allows the dissolution/precipitation process to reach a steady state, ensuring the measured solubility is a true representation of the compound's kinetic solubility under these conditions.
-
Section 5: Expected Spectroscopic Signature
While actual spectra should be run for confirmation, the structure of trans-4-Aminotetrahydrofuran-3-ol allows for the prediction of its key spectroscopic features, which are invaluable for reaction monitoring and quality control.
-
¹H NMR: Expect complex multiplets for the protons on the tetrahydrofuran ring. A distinct signal will correspond to the proton attached to the carbon bearing the hydroxyl group (CH-OH), and another to the proton on the carbon with the amine group (CH-NH₂). The protons of the -OH and -NH₂ groups will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: Four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule. The carbons bonded to the oxygen and nitrogen atoms will be the most downfield.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations. A strong C-O stretching band for the ether linkage will be visible around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary species observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to approximately 104.1.
Conclusion
trans-4-Aminotetrahydrofuran-3-ol is a hydrophilic, basic building block with a physicochemical profile that is highly favorable for its inclusion in drug discovery programs. Its adherence to drug-likeness principles, combined with its versatile synthetic handles, makes it a valuable scaffold. This guide has provided the essential data, context, and experimental methodologies for scientists to effectively utilize this compound. By understanding and validating these core properties, researchers can make more informed decisions, designing molecules with a greater probability of becoming successful therapeutics.
References
-
Di, L., & Kerns, E. H. (2015). The Importance of Physicochemical Properties In Drug Discovery. PubMed Central (PMC). [Link]
-
Waring, M. J. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACS Publications. [Link]
-
Venkatesh, S., & Lipper, R. A. (2000). Role of the Development Scientist in Compound Lead Selection and Optimization. Journal of Pharmaceutical Sciences. [Link]
-
LookChem. (2023). What are the physicochemical properties of drug? LookChem. [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central (PMC). [Link]
-
AbacipharmTech. (n.d.). trans-4-Aminotetrahydrofuran-3-ol hydrochloride. AbacipharmTech. [Link]
-
National Center for Biotechnology Information. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link]
-
MySkinRecipes. (n.d.). trans-4-Aminotetrahydrofuran-3-ol. MySkinRecipes. [Link]
-
Angene. (n.d.). TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE. Angene. [Link]
-
Nagy, G., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central (PMC). [Link]
-
LabSolutions. (n.d.). trans-4-amino-tetrahydrofuran-3-ol. LabSolutions. [Link]
-
Nagy, G., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydrofuran-3-ol. PubChem. [Link]
-
Shultz, M. D. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry. [Link]
-
National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]
-
National Center for Biotechnology Information. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem. [Link]
-
Amerigo Scientific. (n.d.). trans-4-Amino-tetrahydro-furan-3-ol. Amerigo Scientific. [Link]
Sources
- 1. trans-4-Aminotetrahydrofuran-3-ol [myskinrecipes.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. 4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. books.rsc.org [books.rsc.org]
